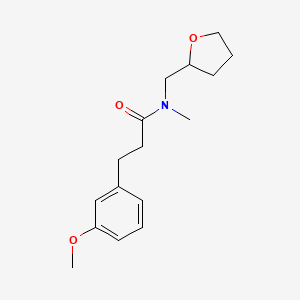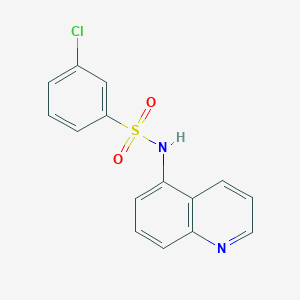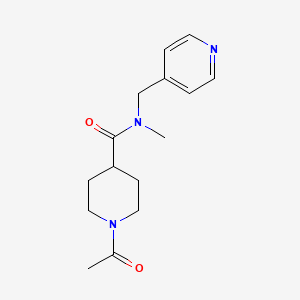
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide, also known as MI-2, is a small molecule inhibitor that has been developed for targeting the MDM2-p53 interaction. MI-2 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mécanisme D'action
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide binds to the hydrophobic pocket of MDM2, disrupting the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. It has also been shown to inhibit the growth of cancer stem cells. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide is its specificity for the MDM2-p53 interaction, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can pose challenges in drug delivery. In addition, this compound has been shown to have low stability in plasma, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the development of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide as a potential anti-cancer agent. One direction is the optimization of its pharmacokinetic properties, such as solubility and stability in plasma. Another direction is the development of this compound derivatives with improved potency and selectivity for the MDM2-p53 interaction. In addition, the combination of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy, should be further explored to enhance its therapeutic efficacy. Finally, the clinical development of this compound as a potential anti-cancer agent should be pursued to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide involves the reaction of 2-amino-3-nitrophenol with 2-nitrobenzaldehyde in the presence of potassium carbonate and methanol. The resulting compound is then reacted with 5-chloro-2-nitrobenzenesulfonamide in the presence of sodium methoxide and methanol to yield this compound. The overall yield of the synthesis is around 10%.
Applications De Recherche Scientifique
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide has been extensively studied in preclinical models as a potential anti-cancer agent. It has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and subsequent apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-18-13-4-2-11(6-10(13)7-16(18)19)17-24(20,21)12-3-5-14-15(8-12)23-9-22-14/h2-6,8,17H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMGTKFOPPKJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)

![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)


![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)

![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)

![2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)
